2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
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Overview
Description
2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound featuring a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of the fluoro group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Protection of functional groups: The tert-butyl and ethyl groups can be introduced as protecting groups for the carboxylate functionalities using tert-butyl chloroformate and ethyl chloroformate, respectively.
Final deprotection and purification: The protecting groups are removed under acidic or basic conditions, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its bicyclic structure and functional groups can be utilized in the design of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving fluorinated molecules.
Mechanism of Action
The mechanism of action of 2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can form strong hydrogen bonds or electrostatic interactions with active sites, while the bicyclic structure provides rigidity and specificity. This allows the compound to modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate: Similar bicyclic structure but with a hydroxyl group instead of a fluoro group.
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A related compound with a different bicyclic core and functional groups.
Uniqueness
2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The combination of the tert-butyl and ethyl protecting groups also enhances its stability and reactivity in various chemical reactions.
Properties
Molecular Formula |
C14H22FNO4 |
---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H22FNO4/c1-5-19-12(17)11-9-6-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,5-7H2,1-4H3/t8?,9?,10-,11+/m0/s1 |
InChI Key |
HPRGBCBVSRQVMV-WFBLGPOFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C2CC(N1C(=O)OC(C)(C)C)C[C@@H]2F |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2F |
Origin of Product |
United States |
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